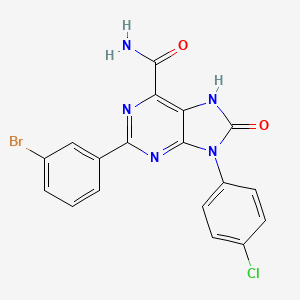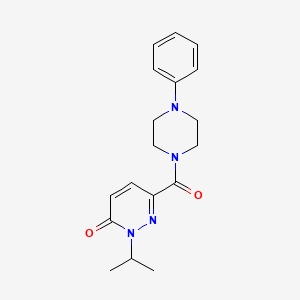![molecular formula C20H23N3O2 B2936374 N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide CAS No. 838880-08-3](/img/structure/B2936374.png)
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has an average mass of 337.415 Da and a monoisotopic mass of 337.179016 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature. These products underwent Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds related to N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide. For instance, novel derivatives containing benzimidazole moieties have been synthesized to explore their structural properties through techniques like NMR, IR, and elemental analysis. These studies aim to understand the molecular structure and reactivity of these compounds, contributing to the broader knowledge of benzimidazole-based chemistry (Li Ying-jun, 2012).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzimidazole derivatives. For example, compounds have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antimicrobial activity. This research indicates the potential of these compounds in developing new antibacterial agents, addressing the need for novel therapeutics due to the rising antibiotic resistance (Salahuddin et al., 2017).
Antioxidant Properties for Industrial Applications
Benzimidazole derivatives have also been studied for their antioxidant properties, particularly in applications such as inhibiting corrosion in industrial materials. These compounds have shown efficacy as corrosion inhibitors, suggesting their utility in protecting materials from oxidative damage and extending their lifespan in harsh environments (J. Basta et al., 2017).
Analgesic and Sedative Properties
Research into 3-phenoxypropyl piperidine benzimidazol-2-one analogues has uncovered their potential as NOP receptor agonists with analgesic and sedative effects. These findings open avenues for developing new pain management and sedation drugs, highlighting the versatility of benzimidazole derivatives in pharmacological applications (R. Palin et al., 2007).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and characterized for their potential as corrosion inhibitors. This research aims at developing safer and more effective corrosion inhibitors for industrial applications, protecting metal surfaces from corrosion in acidic media (Z. Rouifi et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)21-13-12-20-22-18-10-5-6-11-19(18)23(20)14-7-15-25-17-8-3-2-4-9-17/h2-6,8-11H,7,12-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUQYGFIGFCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)


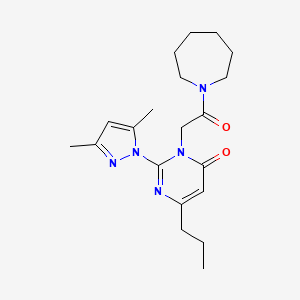
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)
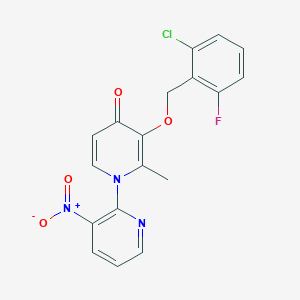
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
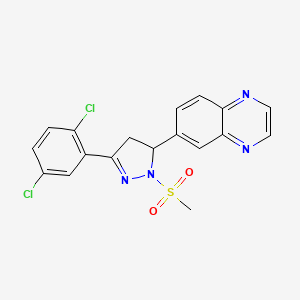
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)
